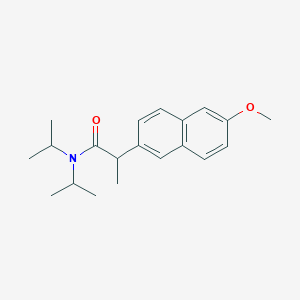
2-(6-methoxynaphthalen-2-yl)-N,N-di(propan-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-methoxynaphthalen-2-yl)-N,N-di(propan-2-yl)propanamide is a synthetic organic compound characterized by its unique structure, which includes a naphthalene ring substituted with a methoxy group and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methoxynaphthalen-2-yl)-N,N-di(propan-2-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxynaphthalene and isobutyric acid.
Formation of Intermediate: The 6-methoxynaphthalene is first converted to its corresponding acyl chloride using thionyl chloride (SOCl2).
Amidation Reaction: The acyl chloride is then reacted with N,N-diisopropylamine in the presence of a base such as triethylamine (TEA) to form the desired amide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(6-methoxynaphthalen-2-yl)-N,N-di(propan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the amide group.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: 2-(6-hydroxynaphthalen-2-yl)-N,N-di(propan-2-yl)propanamide.
Reduction: 2-(6-methoxynaphthalen-2-yl)-N,N-di(propan-2-yl)propanamine.
Substitution: 2-(6-halogenated naphthalen-2-yl)-N,N-di(propan-2-yl)propanamide.
Scientific Research Applications
2-(6-methoxynaphthalen-2-yl)-N,N-di(propan-2-yl)propanamide has several applications in scientific research:
- **Materials Science
Medicinal Chemistry: It is studied for its potential anti-inflammatory and analgesic properties.
Properties
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)-N,N-di(propan-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-13(2)21(14(3)4)20(22)15(5)16-7-8-18-12-19(23-6)10-9-17(18)11-16/h7-15H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEPTOHNOPKCIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C(C)C1=CC2=C(C=C1)C=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














